5-Methylidenedihydropyrimidine-2,4(1H,3H)-dione
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Overview
Description
5-Methylidenedihydropyrimidine-2,4(1H,3H)-dione is a heterocyclic organic compound that belongs to the class of dihydropyrimidines This compound is characterized by a pyrimidine ring with a methylene group at the 5-position and keto groups at the 2 and 4 positions
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Methylidenedihydropyrimidine-2,4(1H,3H)-dione can be achieved through various methods. One common approach is the Biginelli reaction, which involves the condensation of an aldehyde, a β-keto ester, and urea under acidic conditions. This reaction can be catalyzed by Lewis acids or performed under microwave irradiation using oxalic acid as a catalyst .
Industrial Production Methods
Industrial production of this compound typically involves optimizing the Biginelli reaction for large-scale synthesis. This may include the use of continuous flow reactors and solvent-free conditions to enhance yield and reduce environmental impact .
Chemical Reactions Analysis
Types of Reactions
5-Methylidenedihydropyrimidine-2,4(1H,3H)-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrimidine derivatives.
Reduction: Reduction reactions can convert the keto groups to hydroxyl groups.
Substitution: The methylene group at the 5-position can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Nucleophiles such as amines and thiols can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions include various substituted pyrimidine derivatives, which can exhibit different biological activities and chemical properties.
Scientific Research Applications
5-Methylidenedihydropyrimidine-2,4(1H,3H)-dione has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: It has shown promise in the development of new pharmaceuticals, particularly as antiviral and anticancer agents.
Industry: The compound is used in the synthesis of agrochemicals and other industrially relevant materials.
Mechanism of Action
The mechanism of action of 5-Methylidenedihydropyrimidine-2,4(1H,3H)-dione involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating biochemical pathways. This inhibition can lead to the suppression of viral replication or the induction of apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
3,4-Dihydropyrimidin-2(1H)-one: A closely related compound with similar biological activities.
Pyrazolo[3,4-d]pyrimidine: Another heterocyclic compound with potential as a CDK2 inhibitor.
Pyrido[2,3-d]pyrimidin-5-one: Known for its applications in medicinal chemistry.
Uniqueness
5-Methylidenedihydropyrimidine-2,4(1H,3H)-dione is unique due to its methylene group at the 5-position, which allows for diverse chemical modifications and the potential for enhanced biological activity compared to its analogs.
Properties
CAS No. |
41459-46-5 |
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Molecular Formula |
C5H6N2O2 |
Molecular Weight |
126.11 g/mol |
IUPAC Name |
5-methylidene-1,3-diazinane-2,4-dione |
InChI |
InChI=1S/C5H6N2O2/c1-3-2-6-5(9)7-4(3)8/h1-2H2,(H2,6,7,8,9) |
InChI Key |
XAJQWGIUHZOVBB-UHFFFAOYSA-N |
Canonical SMILES |
C=C1CNC(=O)NC1=O |
Origin of Product |
United States |
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